Cas no 2165994-98-7 ((3R,4S)-4-Fluorooxolan-3-amine)
(3R,4S)-4-Fluorooxolan-3-amine Chemical and Physical Properties
Names and Identifiers
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- (3R,4S)-4-fluorooxolan-3-amine
- trans-4-fluorooxolan-3-amine
- SB10914
- (3R,4S)-4-Fluorooxolan-3-amine
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- Inchi: 1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m1/s1
- InChI Key: QEFNMXYQEIJFEA-QWWZWVQMSA-N
- SMILES: F[C@@H]1COC[C@H]1N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 68.7
- XLogP3: -0.6
- Topological Polar Surface Area: 35.2
(3R,4S)-4-Fluorooxolan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R236966-100mg |
(3r,4s)-4-fluorooxolan-3-amine |
2165994-98-7 | 100mg |
$ 160.00 | 2022-06-03 | ||
| TRC | R236966-500mg |
(3r,4s)-4-fluorooxolan-3-amine |
2165994-98-7 | 500mg |
$ 615.00 | 2022-06-03 | ||
| TRC | R236966-1g |
(3r,4s)-4-fluorooxolan-3-amine |
2165994-98-7 | 1g |
$ 955.00 | 2022-06-03 | ||
| Life Chemicals | F1912-2891-0.25g |
(3R,4S)-4-fluorooxolan-3-amine |
2165994-98-7 | 95%+ | 0.25g |
$541.0 | 2023-09-06 | |
| Life Chemicals | F1912-2891-0.5g |
(3R,4S)-4-fluorooxolan-3-amine |
2165994-98-7 | 95%+ | 0.5g |
$570.0 | 2023-09-06 | |
| Life Chemicals | F1912-2891-1g |
(3R,4S)-4-fluorooxolan-3-amine |
2165994-98-7 | 95%+ | 1g |
$601.0 | 2023-09-06 | |
| Life Chemicals | F1912-2891-2.5g |
(3R,4S)-4-fluorooxolan-3-amine |
2165994-98-7 | 95%+ | 2.5g |
$1030.0 | 2023-09-06 | |
| Life Chemicals | F1912-2891-5g |
(3R,4S)-4-fluorooxolan-3-amine |
2165994-98-7 | 95%+ | 5g |
$1725.0 | 2023-09-06 | |
| Life Chemicals | F1912-2891-10g |
(3R,4S)-4-fluorooxolan-3-amine |
2165994-98-7 | 95%+ | 10g |
$2995.0 | 2023-09-06 | |
| Enamine | EN300-7329813-0.05g |
rac-(3R,4S)-4-fluorooxolan-3-amine |
2165994-98-7 | 95.0% | 0.05g |
$521.0 | 2025-03-11 |
(3R,4S)-4-Fluorooxolan-3-amine Suppliers
(3R,4S)-4-Fluorooxolan-3-amine Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on (3R,4S)-4-Fluorooxolan-3-amine
Compound CAS No. 2165994-98-7: (3R,4S)-4-Fluorooxolan-3-Amine
The compound with CAS number 2165994-98-7, commonly referred to as (3R,4S)-4-fluorooxolan-3-amine, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of oxolane derivatives, which have gained considerable attention due to their diverse applications in drug design and material science. The oxolane ring structure, also known as a tetrahydrofuran ring, is a key feature of this molecule, contributing to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of (3R,4S)-4-fluorooxolan-3-amine in the development of novel therapeutic agents. Researchers have explored its role as a building block in the synthesis of bioactive compounds, particularly in the context of enzyme inhibition and receptor targeting. The fluorine atom at the 4-position of the oxolane ring introduces electronic effects that enhance the molecule's ability to interact with biological targets, making it a valuable precursor in medicinal chemistry.
The stereochemistry of this compound, specifically the (3R,4S) configuration, plays a crucial role in determining its physical and chemical properties. Stereoisomers often exhibit distinct behaviors in biological systems, and this compound is no exception. Its enantiomeric form has been studied for its potential in asymmetric synthesis, where it serves as a chiral auxiliary or catalyst in organic reactions. This property underscores its importance in both academic research and industrial applications.
In terms of synthesis, (3R,4S)-4-fluorooxolan-3-amine can be prepared through various routes, including nucleophilic substitution and ring-opening reactions. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and selective methods for producing this compound. These methods not only improve yield but also enhance the overall sustainability of the synthetic process, aligning with current trends toward greener chemistry practices.
The application of (3R,4S)-4-fluorooxolan-3-amine extends beyond pharmaceuticals into materials science. Its ability to form stable complexes with metal ions has been leveraged in the development of coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for use in gas storage, catalysis, and sensing technologies. The oxolane ring's flexibility and reactivity make it an ideal component for constructing such frameworks.
Moreover, recent computational studies have provided deeper insights into the electronic structure and reactivity of (3R,4S)-4-fluorooxolan-3-amine. Quantum mechanical calculations have revealed that the nitrogen atom's lone pair plays a significant role in stabilizing transition states during reactions involving this compound. This understanding has facilitated the design of more efficient reaction pathways and catalysts for its utilization.
In conclusion, (3R,4S)-4-fluorooxolan-3-amine is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, stereochemistry, and reactivity make it an invaluable tool in modern chemistry. As research continues to uncover new aspects of its behavior and potential uses, this compound is poised to remain at the forefront of scientific innovation.
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